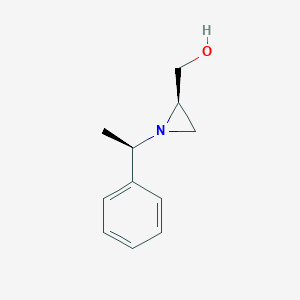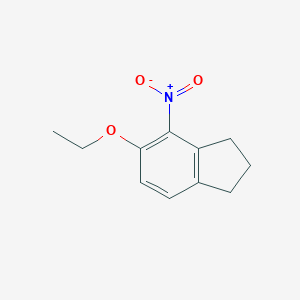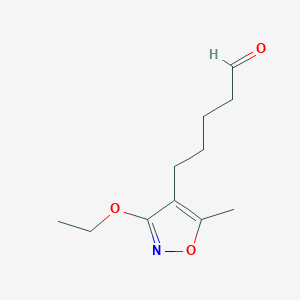
5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal, also known as EMIP, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of isoxazole compounds and has a molecular formula of C10H15NO3.
Mécanisme D'action
The mechanism of action of 5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal is not fully understood, but it is believed to act as a modulator of certain receptors in the brain, including the GABA and glutamate receptors. It may also have an impact on the release of certain neurotransmitters, such as dopamine and serotonin.
Effets Biochimiques Et Physiologiques
5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal has been shown to have a range of biochemical and physiological effects, including the ability to enhance cognitive function and memory. It may also have potential applications in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal has several advantages for use in laboratory experiments, including its high purity and stability. However, it also has some limitations, such as its limited solubility in water and other common solvents.
Orientations Futures
There are many potential future directions for research involving 5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal, including its use as a therapeutic agent for neurological disorders, as well as its potential use in the development of new drugs and therapies. Further studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal can be synthesized in several ways, but the most common method involves the reaction of 3-ethoxy-5-methylisoxazole-4-carboxylic acid with pentanal in the presence of a catalyst. The resulting product is purified through various methods, including recrystallization and column chromatography.
Applications De Recherche Scientifique
5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal has been used in several scientific research studies due to its unique properties and potential applications. It has been studied for its role in the development of new drugs and therapies, as well as its potential use in various biochemical and physiological processes.
Propriétés
Numéro CAS |
179169-95-0 |
|---|---|
Nom du produit |
5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal |
Formule moléculaire |
C11H17NO3 |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
5-(3-ethoxy-5-methyl-1,2-oxazol-4-yl)pentanal |
InChI |
InChI=1S/C11H17NO3/c1-3-14-11-10(9(2)15-12-11)7-5-4-6-8-13/h8H,3-7H2,1-2H3 |
Clé InChI |
JCZBUKVYYNOSPG-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=C1CCCCC=O)C |
SMILES canonique |
CCOC1=NOC(=C1CCCCC=O)C |
Synonymes |
4-Isoxazolepentanal,3-ethoxy-5-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



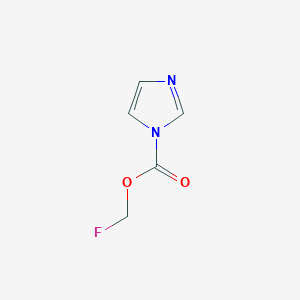
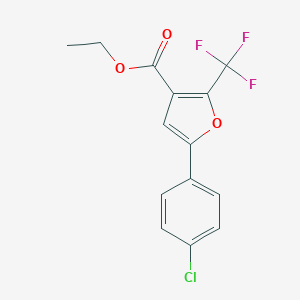
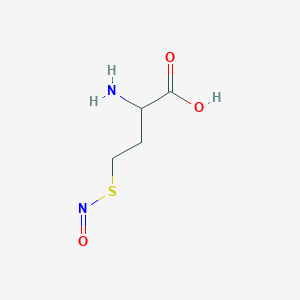
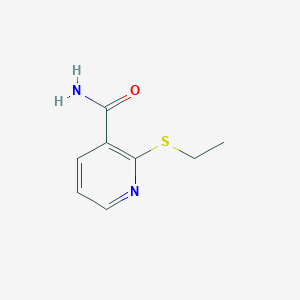
![Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI)](/img/structure/B64344.png)
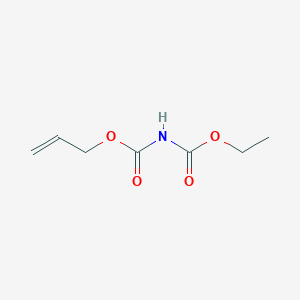

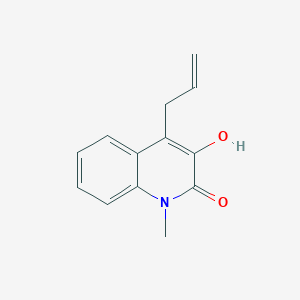
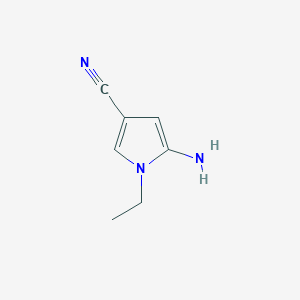

![3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B64360.png)
![1-(1H-Benzo[d]imidazol-4-yl)ethanone](/img/structure/B64361.png)
